molecular formula C9H10F3NOSi B11873200 N-Methyl-N-((trifluorosilyl)methyl)benzamide CAS No. 123271-14-7

N-Methyl-N-((trifluorosilyl)methyl)benzamide

Cat. No.: B11873200
CAS No.: 123271-14-7
M. Wt: 233.26 g/mol
InChI Key: VYQDPLSOJPQLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-((trifluorosilyl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluorosilyl group attached to the methyl group of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((trifluorosilyl)methyl)benzamide typically involves the reaction of N-methylbenzamide with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((trifluorosilyl)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The trifluorosilyl group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Aqueous acids or bases are used to facilitate the hydrolysis reaction.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound.

    Hydrolysis: Hydroxyl derivatives of the compound.

Scientific Research Applications

N-Methyl-N-((trifluorosilyl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-((trifluorosilyl)methyl)benzamide involves its interaction with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler analog without the trifluorosilyl group.

    N-Methyl-N-(trimethylsilyl)benzamide: Contains a trimethylsilyl group instead of a trifluorosilyl group.

    N-Methyl-N-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluorosilyl group.

Uniqueness

N-Methyl-N-((trifluorosilyl)methyl)benzamide is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

123271-14-7

Molecular Formula

C9H10F3NOSi

Molecular Weight

233.26 g/mol

IUPAC Name

N-methyl-N-(trifluorosilylmethyl)benzamide

InChI

InChI=1S/C9H10F3NOSi/c1-13(7-15(10,11)12)9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

VYQDPLSOJPQLGH-UHFFFAOYSA-N

Canonical SMILES

CN(C[Si](F)(F)F)C(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.